molecular formula C11H14N2 B8428037 4-Pentyl-2-cyanopyridine CAS No. 91717-93-0

4-Pentyl-2-cyanopyridine

Cat. No. B8428037
Key on ui cas rn: 91717-93-0
M. Wt: 174.24 g/mol
InChI Key: HDJBHXHPURETOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07199105B2

Procedure details

4-Methoxypyridine-2-carboxylic acid, compound 10(b) (R9=methoxy), was made employing Method P. To trimethylsilyl cyanide (0.95 g, 9.6 mmol), 4-methoxypyridine N-oxide (1 g, 8 mmol) in DCM (10 mL) was added, followed by dimethylcarbamoyl chloride (1.03 g, 9.6 mmol) in DCM (10 mL), dropwise. After stirring at room temperature overnight, sodium bicarbonate (100 mL, 10%) was added, and the organic layer was separated. The aqueous layer was extracted twice by DCM (50 mL each). The combined organic layer was dried over magnesium sulfate and the solvent was removed to obtain product, compound 10a (0.97 g, 90%):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 10(b)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.03 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
90%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9](O)=O)[CH:4]=1.C[Si](C#N)(C)C.CO[C:20]1[CH:25]=[CH:24][N+]([O-])=[CH:22][CH:21]=1.C[N:28](C)C(Cl)=O.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH2:22]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]#[N:28])[CH:4]=1)[CH2:21][CH2:20][CH2:25][CH3:24] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=NC=C1)C(=O)O
Step Two
Name
compound 10(b)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.95 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=[N+](C=C1)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
1.03 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice by DCM (50 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCC)C1=CC(=NC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.97 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.